molecular formula C14H14O3 B14338236 Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate CAS No. 110450-53-8

Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate

Cat. No.: B14338236
CAS No.: 110450-53-8
M. Wt: 230.26 g/mol
InChI Key: RVGBVHRFUDKYMG-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate is an organic compound belonging to the naphthalene family It is characterized by the presence of a methoxy group, a methyl group, and a carboxylate ester group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate typically involves the esterification of 3-methoxy-5-methylnaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular components, modulating biological processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxynaphthalene: Similar in structure but lacks the carboxylate ester group.

    1-Methylnaphthalene: Similar in structure but lacks the methoxy and carboxylate ester groups.

Uniqueness

Methyl 3-methoxy-5-methylnaphthalene-1-carboxylate is unique due to the presence of both methoxy and carboxylate ester groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

110450-53-8

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 3-methoxy-5-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C14H14O3/c1-9-5-4-6-11-12(9)7-10(16-2)8-13(11)14(15)17-3/h4-8H,1-3H3

InChI Key

RVGBVHRFUDKYMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC)OC

Origin of Product

United States

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